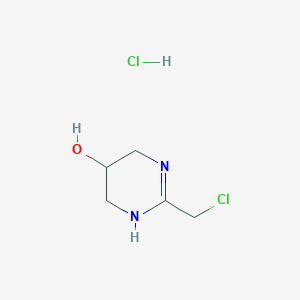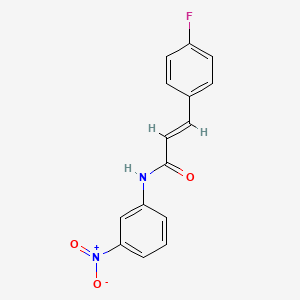
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride” belongs to the class of organic compounds known as tetrahydropyrimidines . These are pyrimidines in which the ring is saturated. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride have been synthesized through various methods . The synthesis typically involves the reaction of the corresponding hydroxymethyl compound with a chlorinating agent .Molecular Structure Analysis
The molecular structure of this compound would be based on the tetrahydropyrimidine ring, with a chloromethyl group attached at the 2-position and a hydroxyl group at the 5-position . The hydrochloride indicates that the compound is present as a hydrochloride salt, which could influence its properties and reactivity.Chemical Reactions Analysis
The chloromethyl group in the molecule could potentially be reactive, acting as an alkylating agent . This means it could participate in reactions with various nucleophiles, leading to the formation of C-N, C-O, or C-C bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds such as 2-(Chloromethyl)pyridine hydrochloride are solid at room temperature, soluble in water, and have a melting point range of 124.0 to 127.0 °C .科学的研究の応用
Chemical Synthesis and Reactions
The research on derivatives of tetrahydropyrimidin, closely related to 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride, includes a variety of chemical synthesis and reactions. A study by Fesenko and Shutalev (2011) developed a five-step synthesis of 4-chloromethyl- and 4-mesyloxymethyl-5-tosyl-1,2,3,4-tetrahydropyrimidin-2-ones. This synthesis involved reactions that allowed for further transformation into derivatives that underwent nucleophilic reagent treatment, resulting in ring expansion and yielding 4,7-disubstituted 6-tosyl-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones (Fesenko & Shutalev, 2011).
Crystallographic Analysis
X-ray crystallographic analysis plays a crucial role in understanding the structural aspects of tetrahydropyrimidin derivatives. Cho et al. (1986) conducted such an analysis on various tautomers of dihydropyrimidine, providing insights into their crystalline state conformations and interactions (Cho, Hamamoto, Shima, & Taira, 1986).
Novel Synthesis Approaches
Research also includes the development of novel synthesis methods for producing dihydropyrimidin-2-ones and their derivatives. For example, Fesenko, Solovyev, and Shutalev (2010) introduced a novel methodology for synthesizing 5-acyl-1,2-dihydropyrimidin-2-ones, expanding the chemical repertoire of tetrahydropyrimidin-based compounds (Fesenko, Solovyev, & Shutalev, 2010).
Biological Activity and Docking Studies
Further research investigates the potential biological activities of tetrahydropyrimidin derivatives. Khedkar et al. (2014) carried out docking studies to explore the antihyperlipidemic action of a specific derivative, highlighting its favorable interactions with molecular targets related to hyperlipidemia. These findings suggest potential therapeutic applications of tetrahydropyrimidin derivatives in treating hyperlipidemia (Khedkar, Arya, Coutinho, Shishoo, & Jain, 2014).
特性
IUPAC Name |
2-(chloromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O.ClH/c6-1-5-7-2-4(9)3-8-5;/h4,9H,1-3H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCOQDXIRSOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C(N1)CCl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)


![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)


![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)

![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)
![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)
![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)
